molecular formula C24H35NO B14248180 2-(4-Methoxyphenyl)-3,4,5,6-tetrapropylpyridine CAS No. 440365-48-0

2-(4-Methoxyphenyl)-3,4,5,6-tetrapropylpyridine

Cat. No.: B14248180
CAS No.: 440365-48-0
M. Wt: 353.5 g/mol
InChI Key: YGQQFUQLWFKXPZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3,4,5,6-tetrapropylpyridine is an organic compound characterized by a pyridine ring substituted with a 4-methoxyphenyl group and four propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3,4,5,6-tetrapropylpyridine can be achieved through a multi-step process involving the following key steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acylated product is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

    Cyclization: The alcohol undergoes cyclization with a suitable reagent to form the pyridine ring.

    Alkylation: Finally, the pyridine ring is alkylated with propyl halides under basic conditions to introduce the propyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated systems to enhance yield and efficiency. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3,4,5,6-tetrapropylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-3,4,5,6-tetrapropylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3,4,5,6-tetrapropylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(4-Methoxyphenyl)-benzothiazole

Uniqueness

2-(4-Methoxyphenyl)-3,4,5,6-tetrapropylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

440365-48-0

Molecular Formula

C24H35NO

Molecular Weight

353.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3,4,5,6-tetrapropylpyridine

InChI

InChI=1S/C24H35NO/c1-6-10-20-21(11-7-2)23(13-9-4)25-24(22(20)12-8-3)18-14-16-19(26-5)17-15-18/h14-17H,6-13H2,1-5H3

InChI Key

YGQQFUQLWFKXPZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NC(=C1CCC)C2=CC=C(C=C2)OC)CCC)CCC

Origin of Product

United States

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